

# Cross-reactivity of Ampelopsin G: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Ampelopsin G	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of **Ampelopsin G** (Dihydromyricetin) in various cancer and normal cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

**Ampelopsin G**, a flavonoid also known as Dihydromyricetin (DHM), has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects on malignant cells, while exhibiting minimal cytotoxicity towards normal cells. This selective activity underscores its potential as a chemotherapeutic agent. This guide summarizes the quantitative data on its efficacy across different cell lines, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates.

## Data Presentation: Comparative Efficacy of Ampelopsin G

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Ampelopsin G** in a range of cancer and normal cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects. A lower IC50 value indicates a higher potency.



Cell Line	Cell Type	Cancer Type	IC50 Value (μM)	Incubation Time (h)	Reference
T24	Cancer	Muscle Invasive Bladder Cancer	22.3	48	[1]
UMUC3	Cancer	Muscle Invasive Bladder Cancer	16.7	48	[1]
A2780	Cancer	Ovarian Cancer (p53 positive)	336.0	24	[2]
SKOV3	Cancer	Ovarian Cancer (p53 null)	>400	24	[2]
ISOE80	Normal	Ovarian Epithelial	No significant inhibition	24/48	[2]
RBE	Cancer	Cholangiocar cinoma	146.6	24	[3]
HepG2	Cancer	Hepatocellula r Carcinoma	Not specified, dose- dependent inhibition	24, 48, 72	[4]
QGY7701	Cancer	Hepatocellula r Carcinoma	Not specified, dose- dependent inhibition	24, 48, 72	[4]
SMMC7721	Cancer	Hepatocellula r Carcinoma	Not specified, dose- dependent inhibition	24, 48, 72	[5]



Hepal-6	Cancer	Mouse Hepatoma	Not specified, dose- dependent inhibition	48	[4]
HL7702	Normal	Human Liver	No cytotoxicity observed	48	[4]
MHcc97L	Cancer	Hepatocellula r Carcinoma	No apoptosis observed	48	[4]
MCF-7	Cancer	Breast Cancer (ER+)	Dose- dependent inhibition	24	[6]
MDA-MB-231	Cancer	Breast Cancer (Triple- Negative)	Dose- dependent inhibition	24	[6]
MCF-10A	Normal	Breast Epithelial	No toxic effect	24	[6]
HL60	Cancer	Acute Promyelocyti c Leukemia	Dose- dependent inhibition	Not specified	
K562	Cancer	Chronic Myelogenous Leukemia	Dose- dependent inhibition	Not specified	-
786-O	Cancer	Renal Cell Carcinoma	Dose- dependent inhibition	24, 48	-
HK-2	Normal	Human Kidney	No significant cytotoxicity	24, 48	_
U251	Cancer	Glioma	Dose- dependent inhibition	24, 48	-



A172	Cancer	Glioma	Dose- dependent inhibition	24, 48
SHG44	Cancer	Glioma	Dose- dependent inhibition	24, 48
HEB	Normal	Human Brain Glial	No significant cytotoxicity	24, 48

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the evaluation of **Ampelopsin G**'s cross-reactivity.

#### **Cell Viability Assay (MTT Assay)**

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10<sup>3</sup> to 1 × 10<sup>5</sup> cells/well and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Treatment: Treat the cells with various concentrations of Ampelopsin G (e.g., 0, 5, 10, 20, 30, 50, 100, 150, 200, 400 μM) for the desired incubation period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
- MTT Addition: After incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well
  and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
  formazan crystals.
- Solubilization: Carefully remove the culture medium and add 100-150  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.



• Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Culture and treat cells with Ampelopsin G as described for the cell viability assay.
- Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle
  dissociation agent like trypsin and neutralize it with serum-containing medium. Centrifuge the
  cell suspension to pellet the cells.
- · Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) staining solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

#### **Western Blot Analysis**

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

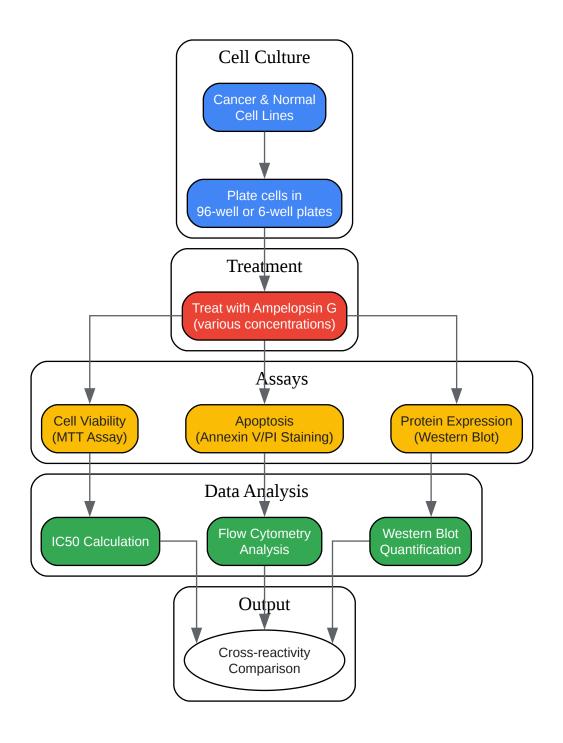


- Protein Extraction: After treatment with Ampelopsin G, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- Electrophoresis: Load equal amounts of protein (e.g., 30 μg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.

#### **Mandatory Visualization**

The following diagrams illustrate the experimental workflow for assessing **Ampelopsin G**'s cross-reactivity and the key signaling pathways it modulates.

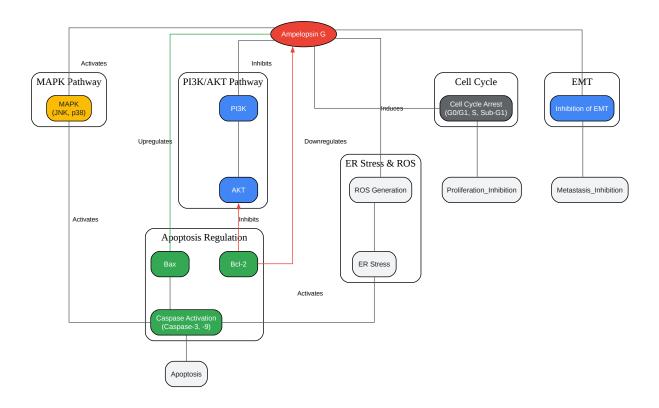




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Caption: Experimental workflow for assessing **Ampelopsin G** cross-reactivity.





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Caption: Key signaling pathways modulated by **Ampelopsin G** in cancer cells.

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